Triacetyl-ganciclovir

説明

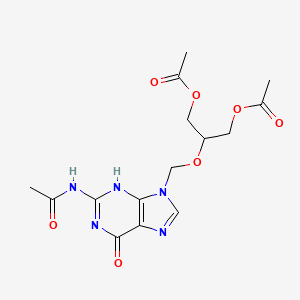

Structure

3D Structure

特性

IUPAC Name |

[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)16-6-20(13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11H,4-5,7H2,1-3H3,(H2,17,18,19,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZKHGVZZSQDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(COC(=O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436089 | |

| Record name | Triacetylganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86357-14-4 | |

| Record name | N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86357-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide,N-(9-((2-(acetyloxy)-1-((acetyloxy)methyl)ethoxy)methyl)-6,9-dihydro-6-oxo-1H-purin-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086357144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triacetylganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide,N-[9-[[2-(acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BQM93A9WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Triacetyl-ganciclovir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetyl-ganciclovir is a prodrug of the antiviral agent ganciclovir, developed to enhance its oral bioavailability. Ganciclovir is a synthetic nucleoside analogue of 2'-deoxy-guanosine, which is effective against cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[1][2] The addition of three acetyl groups to the ganciclovir molecule increases its lipophilicity, facilitating its absorption across the gastrointestinal tract. Following absorption, these acetyl groups are cleaved by cellular esterases to release the active drug, ganciclovir. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic activation pathway.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, understanding its absorption, distribution, metabolism, and excretion (ADME) profile, and for ensuring quality control during manufacturing.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉N₅O₇ | |

| Molecular Weight | 381.34 g/mol | [3] |

| Melting Point | 172-173 °C | [4] |

| LogP (calculated) | -0.78 | [5] |

| Solubility | Soluble in DMSO | |

| pKa | Data not available |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

Synthesis of this compound

A common synthetic route to this compound involves the condensation of a protected guanine derivative with a suitably functionalized propane molecule.[4][6]

Materials:

-

2,9-diacetylguanine

-

1,3-diacetoxy-2-(acetoxymethoxy)propane

-

Boron trifluoride diethyl etherate (or other suitable catalyst)

-

N,N-dimethylformamide (DMF) or other suitable solvent

-

Ethyl acetate

-

Microwave reactor

-

Standard laboratory glassware

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a microwave reactor, combine 2,9-diacetylguanine, 1,3-diacetoxy-2-(acetoxymethoxy)propane, and a catalytic amount of boron trifluoride diethyl etherate in N,N-dimethylformamide.[4]

-

Heat the reaction mixture in the microwave reactor to approximately 100 °C for 10 hours.[4]

-

After the reaction is complete, evaporate the solvent under reduced pressure.[4]

-

To the resulting residue, add ethyl acetate and reflux the mixture for 1 hour.[4]

-

Cool the mixture to 0-5 °C and maintain this temperature for 3 hours to allow for crystallization.[4]

-

Filter the solid product and dry it to obtain this compound.[4]

-

The final product can be further purified by recrystallization from a suitable solvent such as ethyl acetate or a mixture of methanol and chloroform.[6][7]

Determination of Melting Point

The melting point of a compound is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., capillary melting point apparatus)

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Finely powder a small sample of dry this compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range represents the melting point. For this compound, a reported melting point is in the range of 172-173 °C.[4]

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for developing appropriate formulations. While quantitative data is limited in the public domain, a general procedure for its determination is provided.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, DMSO, buffers at various pH)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the suspension to remove the undissolved solid.

-

Dilute a known aliquot of the supernatant with a suitable solvent.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method. A reverse-phase C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) and UV detection around 254 nm would be a suitable starting point for method development, based on methods for the parent drug, ganciclovir.[8][9]

-

Calculate the saturation solubility in the original solvent based on the dilution factor.

Determination of Partition Coefficient (LogP)

The partition coefficient between octanol and water (LogP) is a key indicator of a drug's lipophilicity and its ability to cross cell membranes.

Method: Shake-Flask Method

-

Prepare a stock solution of this compound in either water-saturated octanol or octanol-saturated water.

-

Add a known volume of this stock solution to a flask containing a known volume of the other immiscible phase (e.g., if the stock is in octanol, add it to water).

-

Shake the flask vigorously for a set period to allow for partitioning between the two phases.

-

Allow the phases to separate completely.

-

Determine the concentration of this compound in both the aqueous and octanol phases using a suitable analytical technique like HPLC-UV.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Mandatory Visualizations

Metabolic Activation of this compound

This compound acts as a prodrug and must be metabolized to its active form, ganciclovir triphosphate, to exert its antiviral effect. The following diagram illustrates this activation pathway.

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the solubility of this compound.

Caption: Workflow for experimental solubility determination.

References

- 1. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 2. Ganciclovir - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]

- 5. selleckchem.com [selleckchem.com]

- 6. CN101463034A - Preparation of triacetylganciclovir - Google Patents [patents.google.com]

- 7. CN101475572A - Chemical synthesis of triacetylganciclovir - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vitro Antiviral Activity of Triacetyl-ganciclovir Against Cytomegalovirus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and conceptual framework for evaluating the in vitro antiviral activity of Triacetyl-ganciclovir (TAG), a prodrug of ganciclovir, against human cytomegalovirus (CMV). Due to the limited publicly available data on TAG, this document leverages the extensive research on ganciclovir to propose detailed experimental protocols and data presentation formats. The guide covers the mechanism of action, cytotoxicity assessment, and antiviral potency assays, offering a robust foundation for researchers initiating studies on TAG or similar nucleoside analogue prodrugs.

Introduction

Human cytomegalovirus (CMV), a ubiquitous betaherpesvirus, can cause severe and life-threatening diseases in immunocompromised individuals, including transplant recipients and patients with HIV/AIDS.[1][2] Ganciclovir, a synthetic nucleoside analogue of 2'-deoxyguanosine, is a cornerstone of anti-CMV therapy.[3] Its clinical utility, however, can be limited by poor oral bioavailability and potential toxicities.[4] Prodrug strategies, such as the development of this compound (TAG), aim to improve the pharmacokinetic properties of the parent compound.[4][5][6] This guide outlines the essential in vitro studies required to characterize the antiviral profile of TAG against CMV.

Mechanism of Action: From Prodrug to Active Inhibitor

This compound is designed as a more lipophilic derivative of ganciclovir to enhance its cellular uptake.[4][6] Once inside the cell, it is anticipated to undergo hydrolysis by cellular esterases to release ganciclovir. The subsequent mechanism of action follows the well-established pathway of ganciclovir activation and viral DNA polymerase inhibition.[1][7][8]

The activation of ganciclovir is a multi-step process that is significantly more efficient in CMV-infected cells due to the presence of the viral-encoded protein kinase, UL97.[1]

-

Initial Phosphorylation: Ganciclovir is first phosphorylated to ganciclovir monophosphate by the CMV UL97 protein kinase.[1]

-

Subsequent Phosphorylations: Cellular kinases then convert the monophosphate to diphosphate and subsequently to the active ganciclovir triphosphate.[8][9]

-

Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to the termination of DNA elongation, thus halting viral replication.[1][7]

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity of Ganciclovir against CMV

| CMV Strain | Cell Line | Assay Method | EC50 (µM) | Reference |

| AD169 | MRC-5 | Plaque Reduction | 8-9 | [10] |

| Clinical Isolate | MRC-5 | Plaque Reduction | 14 | [10] |

| AD169 | - | - | 2.15 (median) | [2] |

Table 2: In Vitro Cytotoxicity of Ganciclovir

| Cell Line | Assay Method | CC50 (µM) | Reference |

| Human Corneal Endothelial Cells | CCK-8 | >1950 (>500 µg/ml) | [11] |

| U251tk glioblastoma cells | - | - | [12] |

Table 3: Selectivity Index of Ganciclovir (Example Calculation)

| Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| MRC-5 / AD169 | Data not available | 8.5 | Requires CC50 data |

Detailed Experimental Protocols

The following protocols are adapted from established methods for testing ganciclovir and other antiviral prodrugs against CMV.

Cell and Virus Culture

-

Cell Lines: Human foreskin fibroblasts (HFFs) or human lung fibroblasts (MRC-5) are commonly used for CMV propagation and antiviral assays. Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Virus Strains: Laboratory-adapted strains of CMV (e.g., AD169, Towne) or clinical isolates can be used. Viral stocks are prepared by infecting confluent monolayers of fibroblasts and harvesting the virus when 80-90% cytopathic effect (CPE) is observed.

Cytotoxicity Assay

The assessment of the cytotoxic potential of TAG is crucial to determine its therapeutic window.

-

Cell Seeding: Plate uninfected HFFs or MRC-5 cells in 96-well microtiter plates at a density that will ensure they are sub-confluent at the end of the assay.

-

Drug Preparation: Prepare a series of 2-fold dilutions of TAG in cell culture medium.

-

Treatment: Add the drug dilutions to the cells in triplicate. Include a "cell control" (no drug) and a "blank control" (no cells).

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 7 days).

-

Viability Assessment: Assess cell viability using a standard method such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT assay.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50% compared to the untreated control.

Antiviral Activity Assay (Plaque Reduction Assay)

The plaque reduction assay (PRA) is a gold standard method for determining the antiviral potency of a compound.

-

Cell Seeding: Seed HFFs or MRC-5 cells in 24-well plates to form a confluent monolayer.

-

Infection: Infect the cell monolayers with a low multiplicity of infection (MOI) of CMV (e.g., 50-100 plaque-forming units per well).

-

Drug Treatment: After a 2-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of TAG and a gelling agent (e.g., carboxymethylcellulose or low-melting-point agarose).

-

Incubation: Incubate the plates for 7-10 days to allow for plaque formation.

-

Plaque Visualization: Fix the cells with methanol and stain with a crystal violet solution to visualize the plaques.

-

Data Analysis: Count the number of plaques at each drug concentration. The 50% effective concentration (EC50) is the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).

Hydrolysis of this compound to Ganciclovir

To confirm that TAG acts as a prodrug, its conversion to ganciclovir in the presence of cellular extracts needs to be demonstrated.

-

Preparation of Cell Lysates: Prepare lysates from uninfected HFFs or MRC-5 cells.

-

Incubation: Incubate TAG at a known concentration with the cell lysate at 37°C.

-

Sample Collection: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples for the concentrations of both TAG and ganciclovir using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Determine the rate of hydrolysis of TAG to ganciclovir.

Conclusion

This compound holds promise as a prodrug of ganciclovir with potentially improved pharmacokinetic properties. The in vitro evaluation of its antiviral activity and cytotoxicity against CMV is a critical step in its preclinical development. This technical guide provides a framework for conducting these essential studies, from understanding the underlying mechanism of action to implementing detailed experimental protocols. The generation of robust in vitro data, as outlined here, will be instrumental in determining the potential of TAG as a novel therapeutic agent for the treatment of CMV infections. Further research is warranted to generate specific quantitative data for TAG and to fully elucidate its biopharmaceutical profile.

References

- 1. How I treat resistant cytomegalovirus infection in hematopoietic cell transplantation recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of ganciclovir for cytomegalovirus disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of ganciclovir in the treatment of cytomegalovirus (CMV) infection in infants and its effect on inflammatory reaction and immune function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of ganciclovir long chain lipid prodrugs - MedCrave online [medcraveonline.com]

- 5. Prodrug Approach for Posterior Eye Drug Delivery: Synthesis of Novel Ganciclovir Prodrugs and in Vitro Screening with Cassette Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ganciclovir - Wikipedia [en.wikipedia.org]

- 8. invivogen.com [invivogen.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Efficacy of ganciclovir in combination with zidovudine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Superior cytotoxicity with ganciclovir compared with acyclovir and 1-beta-D-arabinofuranosylthymine in herpes simplex virus-thymidine kinase-expressing cells: a novel paradigm for cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prodrug Approach to Combating Cytomegalovirus: A Technical Guide to Triacetyl-ganciclovir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganciclovir, a potent antiviral agent against human cytomegalovirus (HCMV), is a cornerstone in the management of HCMV infections, particularly in immunocompromised individuals. However, its clinical utility is hampered by poor oral bioavailability. This has spurred the development of prodrugs designed to enhance its pharmacokinetic profile. Triacetyl-ganciclovir, an acetylated derivative of ganciclovir, represents a key intermediate and a potential prodrug in this endeavor. This technical guide provides a comprehensive overview of the discovery, development, and core technical aspects of this compound, including detailed synthesis protocols, the mechanism of action of its active form, and the rationale behind its development. While extensive quantitative preclinical and clinical data for this compound as a standalone therapeutic agent are limited in publicly available literature, this guide contextualizes its role within the broader strategy of ganciclovir prodrug development.

Introduction: The Challenge of Ganciclovir Delivery

Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine that effectively inhibits the replication of herpesviruses, most notably human cytomegalovirus (HCMV).[1] Its therapeutic efficacy is well-established for the treatment and prevention of CMV retinitis, colitis, and pneumonitis, especially in transplant recipients and patients with acquired immunodeficiency syndrome (AIDS).[2][3] Despite its potent antiviral activity, ganciclovir suffers from a significant drawback: low and variable oral bioavailability, typically ranging from 5% to 9%.[4] This necessitates intravenous administration for induction therapy to achieve therapeutic plasma concentrations, which is associated with complications such as catheter-related infections and increased healthcare costs.[2]

The development of orally bioavailable prodrugs of ganciclovir has been a critical objective to improve patient compliance and simplify long-term prophylactic or maintenance therapy. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form within the body. This compound, with its acetylated hydroxyl groups, was investigated as a potential prodrug to enhance lipophilicity and, consequently, oral absorption. While it has been extensively utilized as a key intermediate in the synthesis of ganciclovir and the more commercially successful prodrug, valganciclovir, its own developmental path as a therapeutic agent is less documented.

Synthesis of this compound

Several synthetic routes for this compound have been described, primarily in patent literature. These methods typically involve the condensation of a protected guanine derivative with a suitably functionalized acyclic side chain.

General Synthesis Scheme

The synthesis of this compound generally proceeds through the reaction of a mono- or diacetylated guanine with a protected glycerol derivative. The following diagram illustrates a common synthetic pathway.

Caption: General workflow for the chemical synthesis of this compound.

Detailed Experimental Protocols

The following are representative experimental protocols adapted from patent literature.

Protocol 1: Synthesis from Monoacetylguanine and 1,3-dichloro-2-(acetoxymethoxy)propane

-

Materials: Monoacetylguanine, 1,3-dichloro-2-(acetoxymethoxy)propane, p-toluenesulfonic acid (catalyst), toluene, acetone.

-

Procedure:

-

To a 250 ml four-necked flask equipped with a thermometer, reflux condenser, constant pressure dropping funnel, and mechanical stirrer, add monoacetylguanine (19.3 g, 100 mmol), 1,3-dichloro-2-(acetoxymethoxy)propane (30.2 g, 150 mmol), toluene (96.5 g), and p-toluenesulfonic acid (0.58 g).

-

Heat the mixture to 100°C and maintain the reaction at this temperature for 48 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a developing solvent of chloroform:methanol:ammonia (8:2:0.2).

-

Upon completion, stop heating and allow the mixture to cool to room temperature, followed by cooling in an ice-salt water bath to 0°C.

-

Filter the mixture by suction and wash the filter cake with 20 ml of acetone.

-

The resulting solid, dihalo-2-acetyl-ganciclovir, is then further reacted with an acetate salt in an organic solvent to yield this compound, followed by purification.

-

Protocol 2: One-Pot Synthesis of Ganciclovir via this compound Intermediate

-

Materials: Guanine, acetic anhydride, iodine, 1,3-diacetoxy-2-propoxymethyl)propane (AMDP), acidic Amberlite IR-120, ethanol, 40% methylamine solution, glacial acetic acid, acetone, water.

-

Procedure:

-

In a round-bottom flask, heat a mixture of guanine (10.0 g, 66 mmol), acetic anhydride (20.1 ml, 191 mmol), and iodine (0.5 g, 5%) at 120°C for 30 minutes to form diacetylguanine.

-

Evaporate the excess anhydride under vacuum.

-

To the in-situ generated diacetylguanine, add AMDP (19.90 g, 80 mmol), acidic Amberlite IR-120 (0.24 g, 0.80 mmol), and ethanol (100 ml).

-

Heat the mixture at 80°C for 2 hours, monitoring completion by TLC.

-

Hot filter the reaction mixture to remove the catalyst and concentrate the filtrate under vacuum to obtain the this compound intermediate.

-

To obtain ganciclovir, add 40% methylamine solution (60 ml) and stir for 1.5 hours at 50°C for deacetylation.

-

Mechanism of Action: The Conversion to Ganciclovir and Viral DNA Inhibition

This compound is a prodrug that is designed to be hydrolyzed in the body by esterases to release the active antiviral agent, ganciclovir. The antiviral activity of ganciclovir is dependent on its intracellular conversion to ganciclovir triphosphate.

Intracellular Activation Pathway

The activation of ganciclovir is a multi-step process that occurs preferentially in virus-infected cells.

Caption: The metabolic activation pathway of this compound to active ganciclovir triphosphate.

The key steps in the mechanism of action are:

-

Hydrolysis: After oral administration, this compound is absorbed and hydrolyzed by cellular esterases to ganciclovir.

-

Monophosphorylation: In CMV-infected cells, ganciclovir is preferentially phosphorylated to ganciclovir monophosphate by the viral protein kinase UL97.[5] This step is crucial for the selectivity of the drug, as this enzyme is absent in uninfected cells.

-

Di- and Triphosphorylation: Cellular kinases, such as guanylate kinase and phosphoglycerate kinase, further phosphorylate ganciclovir monophosphate to the diphosphate and subsequently to the active triphosphate form.[4][6]

-

Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for incorporation into the elongating viral DNA chain by the viral DNA polymerase.[5][7]

-

Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the ganciclovir molecule prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature chain termination and halting viral DNA replication.[5]

Preclinical and Clinical Development: A Focus on Ganciclovir and Valganciclovir

Pharmacokinetics of Oral Ganciclovir and Valganciclovir

The low oral bioavailability of ganciclovir was the primary driver for the development of prodrugs. Valganciclovir, a valyl ester prodrug, demonstrates significantly improved oral absorption.

Table 1: Comparative Pharmacokinetic Parameters of Oral Ganciclovir and Valganciclovir

| Parameter | Oral Ganciclovir | Oral Valganciclovir |

| Absolute Bioavailability | ~5-9%[4] | ~60% |

| Typical Oral Dose | 1000 mg three times daily (maintenance) | 900 mg once daily (maintenance) |

| Food Effect | Increased absorption | Significantly increased absorption |

| Conversion to Ganciclovir | N/A | Rapid and extensive in the intestine and liver |

Data for valganciclovir is presented as it represents a successful clinical application of the ganciclovir prodrug concept.

In Vitro Antiviral Activity of Ganciclovir

Ganciclovir exhibits potent activity against various herpesviruses.

Table 2: In Vitro 50% Inhibitory Concentration (IC50) of Ganciclovir against Herpesviruses

| Virus | Strain | IC50 (µM) | Cell Line |

| Human Cytomegalovirus (HCMV) | AD169 | 8-9 | MRC-5 |

| Human Cytomegalovirus (HCMV) | Clinical Isolate | 14 | MRC-5 |

| Herpes Simplex Virus-1 (HSV-1) | Various | 0.40 - 1.59 | Vero |

| Herpes Simplex Virus-2 (HSV-2) | Various | Data not consistently reported | Vero |

Data compiled from multiple sources.[2][8]

Toxicology of Ganciclovir

The toxicity profile of ganciclovir is a significant consideration in its clinical use. Since this compound is converted to ganciclovir, it is expected to share a similar toxicity profile. The material safety data sheet for this compound indicates a lack of specific toxicity data.

Table 3: Summary of Ganciclovir Toxicology

| Toxicity Type | Findings |

| Hematologic Toxicity | Neutropenia, thrombocytopenia, anemia |

| Reproductive Toxicity | Testicular toxicity, embryotoxicity, teratogenicity (in animal studies)[9] |

| Carcinogenicity | Potential carcinogen (based on animal studies) |

| Mutagenicity | Mutagenic in in vitro assays |

This information is based on the established profile of ganciclovir.

Conclusion and Future Perspectives

This compound stands as a testament to the early efforts in prodrug design aimed at overcoming the pharmacokinetic limitations of ganciclovir. While it has been largely superseded by the more efficient valyl ester prodrug, valganciclovir, in clinical development, its synthesis and chemical properties remain of significant interest to medicinal chemists and drug development professionals. The detailed synthetic protocols provide a valuable resource for researchers in the field of antiviral drug discovery.

The core principles demonstrated by the development of this compound—enhancing lipophilicity to improve oral absorption—continue to be a fundamental strategy in modern drug design. Future research in this area may focus on the development of novel ganciclovir prodrugs with even more favorable pharmacokinetic profiles, improved safety margins, or the ability to target specific tissues or cell types. The in-depth understanding of the synthesis, mechanism of action, and the developmental context of this compound provides a solid foundation for these future endeavors.

References

- 1. pmda.go.jp [pmda.go.jp]

- 2. Efficacy of ganciclovir in combination with zidovudine against cytomegalovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. topra.org [topra.org]

- 4. pmda.go.jp [pmda.go.jp]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Pharmacodynamic Model of Ganciclovir Antiviral Effect and Toxicity for Lymphoblastoid Cells Suggests a New Dosing Regimen To Treat Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absolute bioavailability and dose proportionality of oral ganciclovir after ascending multiple doses in human immunodeficiency virus (HIV)-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

Triacetyl-ganciclovir molecular structure and formula

An In-depth Technical Guide to Triacetyl-ganciclovir

This compound is a derivative and key intermediate in the synthesis of Ganciclovir, an important antiviral agent.[1][2][3][4] Ganciclovir itself is an orally active medication used to treat infections caused by cytomegalovirus (CMV), particularly in immunocompromised individuals.[1][5][6] This document provides a detailed overview of the molecular structure, properties, and relevant experimental pathways related to this compound for researchers and drug development professionals.

Molecular Profile and Chemical Properties

This compound is chemically known as 2-((2-Acetamido-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl diacetate.[7] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉N₅O₇ | [1][2][7][8][9] |

| Molecular Weight | 381.34 g/mol | [1][2][8] |

| Exact Mass | 381.1284 u | [9] |

| CAS Number | 86357-14-4 | [1][7] |

| Melting Point | 174 °C | [3] |

| Elemental Analysis | C: 47.24%, H: 5.02%, N: 18.37%, O: 29.37% | [9] |

Mechanism of Action: A Prodrug Pathway

This compound serves as a prodrug that is metabolized into Ganciclovir, the active antiviral compound. The therapeutic effect of Ganciclovir is dependent on its conversion into a triphosphate form, which selectively targets virus-infected cells.[10][11]

The activation process begins once Ganciclovir enters a cell infected with a herpes virus, such as CMV.[6] A virus-specific enzyme, a phosphotransferase known as UL97 in CMV-infected cells or thymidine kinase in herpes simplex and varicella-zoster virus, phosphorylates Ganciclovir into Ganciclovir monophosphate.[5][6] This initial step is critical for the drug's selectivity, as it occurs preferentially in infected cells.[6][12] Subsequently, cellular kinases in the host cell further phosphorylate the monophosphate form into Ganciclovir diphosphate and finally into the active Ganciclovir triphosphate.[10][11][12]

Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase.[6][12] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA strand. Once incorporated, it terminates the elongation of the DNA chain because it lacks the necessary 3'-hydroxyl group, thereby halting viral replication.[6]

Caption: Ganciclovir activation and mechanism of action pathway.

Experimental Protocols: Chemical Synthesis

The synthesis of this compound is a crucial step in the production of Ganciclovir.[13] While various specific methods exist, a common approach involves the condensation of a guanine derivative with an appropriate side-chain molecule.

Representative Synthesis Protocol

A general, one-pot synthesis process can be outlined, where this compound is formed as a key intermediate.[14]

-

Acetylation of Guanine: Guanine is first treated with an acetylating agent, such as acetic anhydride, often in the presence of a catalyst like iodine, to produce a diacetyl guanine intermediate.[14]

-

Condensation Reaction: The resulting diacetyl guanine undergoes an in-situ N-alkylation (condensation) reaction with a side-chain precursor, such as 1,3-diacetoxy-2-(acetoxymethoxy)propane (AMDP).[13][14] This reaction is typically performed in an organic solvent (e.g., N,N-dimethylformamide) and is catalyzed by an acid, which can range from p-toluenesulfonic acid to a solid acid catalyst like Amberlite IR-120.[13][14] This step yields the this compound intermediate.

-

Isolation and Purification: Following the reaction, the catalyst is filtered out. The solvent is removed under vacuum, and the crude this compound is isolated.[13][15] Purification is achieved through recrystallization from a suitable solvent or solvent mixture, such as ethyl acetate, ethanol, or chloroform, to obtain high-purity this compound.[15]

-

Hydrolysis (Deacetylation): To produce the final active drug, the isolated this compound is subjected to hydrolysis (deacetylation), for example, using methylamine, to remove the three acetyl groups and yield Ganciclovir.[14]

Caption: Generalized workflow for the synthesis of Ganciclovir.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | CAS#:86357-14-4 | Chemsrc [chemsrc.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. ClinPGx [clinpgx.org]

- 6. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

- 7. pharmaceresearch.com [pharmaceresearch.com]

- 8. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. medkoo.com [medkoo.com]

- 10. Ganciclovir - Wikipedia [en.wikipedia.org]

- 11. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]

- 14. ias.ac.in [ias.ac.in]

- 15. CN101475572A - Chemical synthesis of triacetylganciclovir - Google Patents [patents.google.com]

The Biological Activity of Triacetyl-ganciclovir Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganciclovir, a synthetic analogue of 2'-deoxyguanosine, is a potent antiviral agent, particularly effective against human cytomegalovirus (HCMV) infections, which can be life-threatening in immunocompromised individuals.[1] However, its clinical utility is hampered by poor oral bioavailability. This has spurred the development of various prodrugs, including acylated derivatives like triacetyl-ganciclovir, to enhance its pharmacokinetic properties. This technical guide provides an in-depth overview of the biological activity of this compound and related derivatives, focusing on their synthesis, mechanism of action, antiviral efficacy, and cytotoxicity. While this compound is predominantly recognized as a key intermediate in the synthesis of ganciclovir, this guide will also explore the broader context of acylated ganciclovir prodrugs.

Synthesis of this compound Derivatives

This compound is synthesized through the acetylation of ganciclovir. A common method involves the reaction of ganciclovir with an acetylating agent, such as acetic anhydride, in the presence of a catalyst. Several patents describe one-pot and multi-step synthesis processes for obtaining this compound, often as a precursor to ganciclovir itself.[2][3][4] The synthesis of other acyl-ganciclovir derivatives, such as long-chain lipid esters, follows a similar principle of esterification of the hydroxyl groups of ganciclovir.[5][6]

Mechanism of Action

The antiviral activity of this compound derivatives is contingent upon their intracellular conversion to ganciclovir. As prodrugs, these derivatives are designed to be more lipophilic, facilitating their passage across cell membranes. Once inside the cell, esterase enzymes are believed to hydrolyze the acetyl or other acyl groups, releasing the active ganciclovir.

The mechanism of action of ganciclovir is well-established and involves a multi-step phosphorylation process.[1][7]

-

Initial Monophosphorylation: In cells infected with herpesviruses, such as HSV, the viral thymidine kinase (TK) preferentially phosphorylates ganciclovir to ganciclovir monophosphate. In HCMV-infected cells, this step is catalyzed by the viral protein kinase UL97.[8] This selective activation in infected cells is a key factor in ganciclovir's therapeutic index.

-

Diphosphorylation and Triphosphorylation: Cellular kinases then further phosphorylate ganciclovir monophosphate to its diphosphate and ultimately its active triphosphate form (GCV-TP).

-

Inhibition of Viral DNA Polymerase: GCV-TP acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), a natural substrate for viral DNA polymerase. Incorporation of GCV-TP into the growing viral DNA chain leads to premature chain termination and cessation of viral replication.[8]

Caption: Mechanism of action of this compound.

Antiviral Activity

While specific quantitative data on the antiviral activity of this compound is scarce in publicly available literature, studies on other ganciclovir ester prodrugs provide valuable insights. The expectation is that this compound would exhibit antiviral activity following its intracellular conversion to ganciclovir.

The following table summarizes the 50% inhibitory concentration (IC50) values for ganciclovir and some of its derivatives against various herpesviruses. It is important to note that direct antiviral activity of this compound would depend on the efficiency of its intracellular hydrolysis to ganciclovir.

| Compound | Virus | Cell Line | IC50 (µM) | Reference |

| Ganciclovir | HSV-1 (KOS) | Human Embryonic Lung Fibroblasts | ~0.07 nM (as E-GCV) | [9] |

| Ganciclovir | HSV-2 | Human Embryonic Lung Fibroblasts | - | [9] |

| Ganciclovir | HCMV | Human Embryonic Lung Fibroblasts | - | [9] |

| Ganciclovir | VZV | Human Embryonic Lung Fibroblasts | - | [9] |

| Ganciclovir | Feline Herpesvirus-1 | Cell-free assay | 5.2 | [7] |

| Ganciclovir | HSV-1 (Acyclovir-susceptible strains) | Vero | 0.40 - 1.59 | [10] |

| Ganciclovir | HSV-1 (Acyclovir-resistant strain) | Vero | 93.00 | [10] |

| Ganciclovir | Murine CMV | - | - | [11] |

| Ganciclovir | Human CMV | - | - | [11] |

| Elaidic acid ganciclovir (E-GCV) | HSV-1 (KOS) | Human Embryonic Lung Fibroblasts | 0.07 nM | [9] |

| 1-O-hexadecylpropanediol-3-phospho-ganciclovir (HDP-P-GCV) | HSV-1 | - | - | [12] |

| 1-O-hexadecylpropanediol-3-phospho-ganciclovir (HDP-P-GCV) | Murine CMV | - | - | [12] |

Note: The table includes data for ganciclovir and other derivatives to provide context. Specific IC50 values for this compound were not found in the reviewed literature.

Cytotoxicity

The cytotoxicity of antiviral compounds is a critical parameter in determining their therapeutic potential. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability. An ideal antiviral agent should have a high CC50 and a low IC50, resulting in a high selectivity index (SI = CC50/IC50).

Limited data is available specifically for the cytotoxicity of this compound. However, studies on ganciclovir and its other prodrugs provide an indication of their effects on host cells.

| Compound | Cell Line | CC50 (µM) | Reference |

| Ganciclovir | Vero | 92.91 | [10] |

| Ganciclovir | Human Corneal Endothelial Cells | ≥5 mg/ml (significant reduction in viability) | [13] |

| Long-chain lipid GCV prodrugs (C5, C10, C13) | ARPE-19 | Non-toxic at 100 µM for 24h | [5][6] |

| Amino acid ester prodrugs of GCV | ARPE-19 | Equal or less toxic than GCV | [14] |

Note: This table presents available cytotoxicity data for ganciclovir and some of its derivatives. Specific CC50 values for this compound were not found in the reviewed literature.

Experimental Protocols

Synthesis of this compound (General Procedure)

The synthesis of this compound typically involves the reaction of ganciclovir with an excess of an acetylating agent in a suitable solvent.

Caption: General synthesis workflow for this compound.

Materials:

-

Ganciclovir

-

Acetic anhydride

-

Pyridine (or another suitable base/catalyst)

-

Solvent (e.g., dimethylformamide - DMF)

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve ganciclovir in the chosen solvent.

-

Add the acetylating agent (e.g., acetic anhydride) and the catalyst (e.g., pyridine).

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water or an alcohol.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

Materials:

-

Susceptible host cell line (e.g., Vero cells for HSV)

-

Virus stock of known titer

-

Culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compound (this compound derivative)

-

Overlay medium (e.g., containing carboxymethyl cellulose or agarose)

-

Crystal violet staining solution

-

Formalin (for fixing)

Procedure:

-

Seed host cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound in culture medium.

-

Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques).

-

After a viral adsorption period, remove the inoculum and add the overlay medium containing different concentrations of the test compound.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV).

-

Fix the cells with formalin.

-

Stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control (no compound).

-

Determine the IC50 value, which is the concentration of the compound that reduces the plaque number by 50%.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability.

Materials:

-

Host cell line

-

Culture medium

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates at a specific density.

-

After cell attachment, add serial dilutions of the test compound to the wells.

-

Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control cells.

-

Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Caption: General workflow for the biological evaluation of antiviral compounds.

Conclusion

This compound serves as a crucial intermediate in the synthesis of ganciclovir and represents a class of acylated prodrugs aimed at improving the oral bioavailability of the parent compound. While direct quantitative data on the biological activity of this compound is limited in the public domain, the well-established mechanism of action of ganciclovir provides a clear framework for understanding its potential antiviral effects following intracellular hydrolysis. The development of lipophilic ester derivatives of ganciclovir remains a promising strategy to enhance its therapeutic efficacy. Further studies are warranted to specifically quantify the antiviral activity and cytotoxicity of this compound and to optimize its structure for improved drug delivery and therapeutic outcomes. This guide provides a foundational understanding for researchers and drug development professionals working on novel antiviral therapies based on ganciclovir prodrugs.

References

- 1. Ganciclovir - Wikipedia [en.wikipedia.org]

- 2. CN101463034A - Preparation of triacetylganciclovir - Google Patents [patents.google.com]

- 3. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]

- 4. CN101475572A - Chemical synthesis of triacetylganciclovir - Google Patents [patents.google.com]

- 5. Synthesis and characterization of ganciclovir long chain lipid prodrugs - MedCrave online [medcraveonline.com]

- 6. Synthesis and Characterization of Ganciclovir Long Chain Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Metabolism of Cyclopropavir and Ganciclovir in Human Cytomegalovirus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral activity of ganciclovir elaidic acid ester against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro synergism of trifluorothymidine and ganciclovir against HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased efficacy of ganciclovir in combination with foscarnet against cytomegalovirus and herpes simplex virus type 2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo activity of 1-O-hexadecylpropanediol-3-phospho-ganciclovir and 1-O-hexadecylpropanediol-3-phospho-penciclovir in cytomegalovirus and herpes simplex virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of ganciclovir on cultured human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

Initial Toxicity Profile of Triacetyl-ganciclovir: A Technical Guide Based on Ganciclovir and its Prodrugs

Disclaimer: There is a notable lack of publicly available initial toxicity studies specifically for Triacetyl-ganciclovir. This technical guide, therefore, presents a comprehensive overview of the non-clinical toxicology of the parent compound, ganciclovir, and its well-studied prodrug, valganciclovir. As this compound is a prodrug of ganciclovir, its toxicological profile is anticipated to be qualitatively similar, primarily driven by the systemic exposure to ganciclovir. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential toxicities.

Executive Summary

Ganciclovir, an acyclic guanosine nucleoside analogue, exhibits significant antiviral activity, particularly against cytomegalovirus (CMV). However, its clinical use is associated with a range of toxicities. Non-clinical safety studies of ganciclovir and its prodrug valganciclovir have identified the primary target organs of toxicity to be the reproductive and hematopoietic systems.[1] Other organs affected include the renal and intestinal systems.[1] The toxicological findings for valganciclovir are directly comparable and essentially similar to the well-documented profile of ganciclovir, with no new toxicities identified.[1] Key toxicities include testicular atrophy, ovarian atrophy, leukopenia, anemia, and thrombocytopenia.[1] Ganciclovir is also considered a potential carcinogen and teratogen in humans based on animal studies.[2][3]

Quantitative Toxicity Data

The following tables summarize the quantitative data from various toxicity studies on ganciclovir and valganciclovir. These data provide an indication of the dose levels at which toxic effects are observed in different animal models.

Table 1: Acute Toxicity of Ganciclovir and Valganciclovir

| Compound | Species | Route | Dose | Observation |

| Ganciclovir | Mouse | IV | 900 mg/kg | Median acute IV dose.[4] |

| Ganciclovir | Dog | IV | 150-500 mg/kg | Median acute IV dose.[4] |

| Valganciclovir | Mouse | Oral | Up to 2000 mg/kg/day | No effects at the time of dosing; one death at 2000 mg/kg/day on day 2 with cause not established.[1] |

| Valganciclovir | Dog | Oral | 500 and 1000 mg/kg | Vomiting within 3 hours at the high dose; decline in white blood cells and platelets in males at both doses and in females at 500 mg/kg.[1] |

| Ganciclovir Sodium | Mouse (Female, B6C3F1) | IP | 400 mg/kg (single dose) | 38% mortality in ad libitum fed mice vs. 1.7% in calorie-restricted mice.[5] |

| Ganciclovir Sodium | Mouse (Female, B6C3F1) | IP | 400 mg/kg (multiple doses for 11 days) | 63% mortality in ad libitum fed mice vs. 33% in calorie-restricted mice.[5] |

Table 2: Genotoxicity and Carcinogenicity of Ganciclovir and Valganciclovir

| Compound | Assay | Result |

| Ganciclovir | Mouse Lymphoma Assay | Mutagenic[2] |

| Ganciclovir | Human Lymphocytes in vitro | DNA damage[2] |

| Ganciclovir | Mouse Micronucleus Assay | Clastogenic[2] |

| Ganciclovir | Ames Salmonella Assay | Not mutagenic[2] |

| Valganciclovir | Mouse Lymphoma Assay | Mutagenic[2] |

| Valganciclovir | Mouse Micronucleus Assay | Clastogenic[2] |

| Valganciclovir | Ames Salmonella Assay | Not mutagenic[2] |

| Ganciclovir | Mouse Carcinogenicity Study (Oral) | Carcinogenic at exposures of approximately 0.1x and 1.4x the human intravenous dose AUC.[2] |

Table 3: Reproductive and Developmental Toxicity of Ganciclovir

| Species | Route | Dose | Effects |

| Mouse (Female) | IV | Exposure ~1.7x human AUC | Decreased mating behavior, decreased fertility, and increased embryolethality.[2] |

| Mouse (Male) | Oral or IV | Systemic exposure (AUC) 0.03 to 0.1x human IV dose | Decreased fertility and hypospermatogenesis.[2] |

| Dog (Male) | Oral or IV | Systemic exposure (AUC) 0.03 to 0.1x human IV dose | Hypospermatogenesis.[2] |

| Rabbit | IV | Exposure ~2x human AUC | Embryotoxic and teratogenic; fetal resorptions, growth retardation, embryolethality, maternal toxicity, cleft palate, anophthalmia/microphthalmia, aplastic organs (kidney and pancreas), hydrocephaly, and brachygnathia.[2] |

| Mouse | IV | Exposure ~2x human AUC | Embryotoxic; increased fetal resorptions and embryolethality with maternal/fetal toxicity.[2] |

| Rat (Male) | Subcutaneous | 60 mg/kg daily for 5 days or 100 mg/kg three times in one day | Testicular damage and adverse effects on sperm variables, reversible after 24 weeks.[6] |

Experimental Protocols

Acute Oral Toxicity Study of Valganciclovir in Mice and Dogs

-

Objective: To determine the acute toxicity of orally administered valganciclovir.

-

Species: Mice and Beagle dogs.[1]

-

Dosing:

-

Observation Period: Not specified, but included observations at the time of dosing and subsequent days.[1]

-

Parameters Monitored: Clinical signs (e.g., vomiting), mortality, and hematological parameters (white blood cells, platelets).[1]

Genotoxicity Assays

-

Objective: To assess the mutagenic and clastogenic potential of ganciclovir and valganciclovir.

-

Assays Conducted:

-

Methodology: Standard protocols for these assays were followed to evaluate the genetic toxicity of the compounds.

Reproductive and Developmental Toxicity Studies of Ganciclovir

-

Objective: To evaluate the effects of ganciclovir on fertility and embryonic/fetal development.

-

Species: Mice and rabbits.[2]

-

Route of Administration: Intravenous.[2]

-

Dosing Regimen: Doses were administered to achieve systemic exposures (based on AUC) that were multiples of the recommended human intravenous dose.[2]

-

Endpoints Evaluated:

Visualizations

Mechanism of Action and Cellular Toxicity Pathway

Caption: Mechanism of ganciclovir activation and subsequent inhibition of viral DNA synthesis, leading to cellular toxicity.

Experimental Workflow for a Preclinical Toxicity Study

Caption: A generalized workflow for conducting a preclinical in vivo toxicity study.

References

- 1. pmda.go.jp [pmda.go.jp]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Ganciclovir | C9H13N5O4 | CID 135398740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acute toxicity of ganciclovir: effect of dietary restriction and chronobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ganciclovir induces reproductive hazards in male rats after short-term exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Triacetyl-ganciclovir CAS number and supplier information

CAS Number: 86357-14-4

This technical guide provides an in-depth overview of Triacetyl-ganciclovir, a key intermediate in the synthesis of the antiviral drug ganciclovir.[1][2][3] It is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its chemical properties, synthesis, and the biological action of its parent compound.

Chemical and Physical Properties

This compound, also known as N-Acetyl-di-O-acetyl ganciclovir, is a derivative of ganciclovir.[1] It is commonly used in toxicity studies and other analytical research related to the commercial production of ganciclovir.[1][2][3]

| Property | Value | Reference |

| CAS Number | 86357-14-4 | [1][2][4][5][6] |

| Molecular Formula | C15H19N5O7 | [2][5][7] |

| Molecular Weight | 381.34 g/mol | [2][5] |

| IUPAC Name | [2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate | [1] |

| Appearance | White powder | [8] |

| Purity | ≥99% (typical) | [8] |

| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [1] |

Supplier Information

A number of chemical suppliers offer this compound for research purposes. The following table summarizes information from several suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.

| Supplier | Product Name | Purity | Available Quantities |

| MedchemExpress | This compound | >98% | 5 g |

| MedKoo Biosciences | This compound | Not specified | 1 g, 5 g, 10 g |

| AbMole BioScience | This compound (Ganciclovir Triacetate) | Not specified | Not specified |

| Simson Pharma Limited | Triacetyl Ganciclovir | High quality | Not specified |

| Bakul Pharma Ltd. | Triacetyl Ganciclovir (Ganciclovir Intermediate) | 99% min | Bulk |

| True Chem Enterprise | Triacetyl Ganciclovir (Valganciclovir Intermediate) | Industrial Grade/98% | Not specified |

Experimental Protocols: Synthesis of this compound

Several methods for the chemical synthesis of this compound have been documented, primarily in patent literature. These methods often involve the condensation of a guanine derivative with a suitably protected acyclic side chain.

Method 1: From Monoacetylguanine and 1,3-dihalo-2-(acetoxylmethoxy) propane

This method involves a two-step process:

-

Formation of dihalo-2-acetyl-ganciclovir: Monoacetylguanine is reacted with 1,3-dihalo-2-(acetoxylmethoxy) propane in a solvent such as dimethylbenzene at a temperature of 100-150°C in the presence of a catalyst like p-toluenesulfonic acid.[9]

-

Formation of this compound: The resulting dihalo-2-acetyl-ganciclovir is then reacted with an acetate salt in an organic solvent like DMF at 70-150°C.[9] The final product is obtained after workup, which may involve filtration, solvent evaporation, and recrystallization from a suitable solvent such as ethyl acetate.[9]

Method 2: From 2,9-diacetylguanine and 1,3-diacetoxy-2-(acetoxymethoxy) propane

This process utilizes a microwave reactor to facilitate the condensation reaction.

-

Condensation: 2,9-diacetylguanine and 1,3-diacetoxy-2-(acetoxymethoxy) propane are heated in a microwave reactor in the presence of a catalyst (e.g., boron trifluoride etherate) and a solvent (e.g., N,N-dimethylformamide).[10]

-

Workup: After the reaction, the solvent is removed under reduced pressure, and the residue is treated with ethyl acetate to induce crystallization. The crude product is then filtered and dried.[10]

One-Pot Synthesis from Guanine

A more streamlined, one-pot synthesis has also been described:

-

Diacetylation of Guanine: Guanine is first treated with acetic anhydride in the presence of iodine to form diacetyl guanine in situ.[11]

-

N-alkylation: This is followed by an in-situ N-alkylation reaction with 1,3-diacetoxy-2-(acetoxymethoxy)propane (AMDP) using a solid acid catalyst (acidic Amberlite IR-120).[11]

-

Hydrolysis (to Ganciclovir): The resulting this compound intermediate is then deacetylated to yield ganciclovir.[11]

Mechanism of Action of Ganciclovir

This compound is a prodrug that is converted to ganciclovir in the body. Ganciclovir is a synthetic analog of 2'-deoxyguanosine and is a potent antiviral agent, particularly against cytomegalovirus (CMV).[12] Its mechanism of action involves the inhibition of viral DNA synthesis.[12]

The activation of ganciclovir is a critical, multi-step process:

-

Initial Phosphorylation: In CMV-infected cells, a viral-encoded protein kinase, UL97, phosphorylates ganciclovir to ganciclovir monophosphate.[12] This step is highly specific to infected cells, which contributes to the drug's selective toxicity.[12]

-

Further Phosphorylation: Cellular kinases then further phosphorylate the monophosphate form to ganciclovir diphosphate and subsequently to the active ganciclovir triphosphate.[12]

-

Inhibition of Viral DNA Polymerase: Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase.[12] It is incorporated into the growing viral DNA chain, leading to premature chain termination and halting viral replication.[12]

Visualizations

Ganciclovir Activation and Mechanism of Action

Caption: Ganciclovir's activation pathway and mechanism of action.

General Synthesis Workflow for this compound

Caption: A generalized workflow for the synthesis of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. 86357-14-4|2-((2-Acetamido-6-oxo-1H-purin-9(6H)-yl)methoxy)propane-1,3-diyl diacetate|BLD Pharm [bldpharm.com]

- 5. This compound | Amides | Ambeed.com [ambeed.com]

- 6. Triacetyl Ganciclovir | CAS No- 86357-14-4 | Simson Pharma Limited [simsonpharma.com]

- 7. pharmaceresearch.com [pharmaceresearch.com]

- 8. Triacetyl Ganciclovir (ganciclovir Intermediate) at Best Price in Mumbai | Bakul Pharma Ltd. [tradeindia.com]

- 9. CN101475572A - Chemical synthesis of triacetylganciclovir - Google Patents [patents.google.com]

- 10. CN108467396B - Ganciclovir preparation method - Google Patents [patents.google.com]

- 11. ias.ac.in [ias.ac.in]

- 12. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Triacetyl-ganciclovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preclinical Pharmacokinetic Data of Ganciclovir and Valganciclovir

To provide a basis for the study of Triacetyl-ganciclovir, it is crucial to understand the pharmacokinetic profiles of ganciclovir and its well-characterized prodrug, valganciclovir. The following tables summarize key pharmacokinetic parameters in various animal models. This data is essential for designing and interpreting studies with this compound, as the ultimate goal is the efficient delivery of the active moiety, ganciclovir.

Table 1: Oral Bioavailability of Ganciclovir and Ganciclovir from Valganciclovir in Animal Models

| Animal Model | Ganciclovir Bioavailability (%) | Ganciclovir Bioavailability from Valganciclovir (%) | Reference |

| Mice | - | 100 | [1] |

| Rats | 7-10 | 56 | [2] |

| Dogs | - | 100 | [1] |

| Cynomolgus Monkeys | 7-10 | 50 | [2] |

Table 2: Pharmacokinetic Parameters of Ganciclovir and Valganciclovir in Rats

| Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |

| Ganciclovir | 10 | IV | - | - | [3] |

| Ganciclovir | 100 | Oral | - | - | [3] |

| Valganciclovir | 10 | Oral | - | - | [1] |

Proposed Experimental Protocol for In Vivo Evaluation of this compound

This protocol outlines a proposed approach for the in vivo evaluation of this compound in a rodent model, focusing on pharmacokinetics and preliminary safety.

Animal Model

-

Species: Sprague-Dawley rats (male, 250-300g) are a commonly used model for pharmacokinetic studies.

-

Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimatization: A minimum of one week of acclimatization is recommended before the study commences.

-

Ethics: All animal procedures must be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.

Formulation and Administration

-

Formulation: this compound should be formulated as a suspension or solution suitable for oral gavage. A common vehicle is 0.5% methylcellulose in water. The stability and homogeneity of the formulation should be confirmed prior to administration.

-

Dose Selection: Based on data from other ganciclovir prodrugs, an initial oral dose range of 10 to 100 mg/kg could be explored. A pilot dose-ranging study is recommended to determine the maximum tolerated dose (MTD).

-

Administration: The formulation should be administered via oral gavage at a volume appropriate for the animal's weight (e.g., 5-10 mL/kg for rats).

Pharmacokinetic Study Design

-

Groups:

-

Group 1: this compound (e.g., 20 mg/kg, oral)

-

Group 2: Ganciclovir (e.g., 5 mg/kg, intravenous) - for bioavailability calculation

-

-

Blood Sampling: Serial blood samples (approximately 0.2 mL) should be collected from the tail vein or another appropriate site at pre-dose and at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Sample Processing: Blood samples should be collected in tubes containing an anticoagulant (e.g., K2EDTA), centrifuged to separate plasma, and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of both this compound and ganciclovir should be determined using a validated LC-MS/MS method.

Efficacy Study in a Murine CMV (MCMV) Model

-

Animal Model: BALB/c mice are a suitable model for MCMV infection.

-

Infection: Mice can be infected with a non-lethal dose of MCMV.

-

Treatment: Oral administration of this compound can be initiated 24 hours post-infection and continued for a defined period (e.g., 5-10 days). Doses can be selected based on the pharmacokinetic data.

-

Endpoints: Efficacy can be assessed by monitoring viral load in target organs (e.g., spleen, liver, lungs) via qPCR, and by observing clinical signs of disease and survival rates.[4][5][6]

Preliminary Toxicology Assessment

-

Observations: Animals should be monitored for any clinical signs of toxicity, including changes in behavior, appearance, and body weight.

-

Hematology: Blood samples can be collected at the end of the study to assess for hematological toxicity, a known side effect of ganciclovir.

-

Histopathology: At necropsy, major organs should be collected, weighed, and preserved for histopathological examination to identify any potential target organ toxicity.

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolic activation of this compound.

Experimental Workflow

Caption: Proposed in vivo experimental workflow.

References

- 1. pmda.go.jp [pmda.go.jp]

- 2. pmda.go.jp [pmda.go.jp]

- 3. Preclinical and Toxicology Studies of 1263W94, a Potent and Selective Inhibitor of Human Cytomegalovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of ganciclovir treatment in a murine model of cytomegalovirus-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of murine cytomegalovirus infections in severe combined immunodeficient mice with ganciclovir, (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine, interferon, and bropirimine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ganciclovir and Cidofovir Treatment of Cytomegalovirus-Induced Myocarditis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Triacetyl-ganciclovir in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetyl-ganciclovir is a lipophilic prodrug of the antiviral agent ganciclovir (GCV). The addition of three acetyl groups to the ganciclovir molecule enhances its permeability across cell membranes. Once inside the cell, intracellular esterases hydrolyze the acetyl groups, releasing the active drug, ganciclovir. This enhanced cellular uptake makes this compound a valuable tool for various cell culture applications, particularly in the context of suicide gene therapy and antiviral research.

These application notes provide an overview of the primary applications of this compound in cell culture, detailed experimental protocols, and a summary of relevant quantitative data.

Principle Applications

The primary application of this compound in a cell culture setting is within the Herpes Simplex Virus thymidine kinase/ganciclovir (HSV-TK/GCV) suicide gene therapy system. In this system, cancer cells are genetically modified to express the HSV-TK gene. These cells can then phosphorylate ganciclovir into its monophosphate form, a step not efficiently performed by mammalian thymidine kinases. Cellular kinases then convert the monophosphate into the active ganciclovir triphosphate, which, when incorporated into replicating DNA, leads to chain termination and apoptosis.

This compound, as a more cell-permeable prodrug of ganciclovir, offers the potential for increased intracellular concentrations of the active drug, thereby enhancing the efficacy of the HSV-TK/GCV system.

Data Summary

Quantitative data for this compound is not as abundant as for its active form, ganciclovir. The following tables summarize available data for ganciclovir, which is the ultimate effector molecule. The enhanced lipophilicity of this compound is expected to lead to higher intracellular concentrations of ganciclovir compared to direct administration of ganciclovir itself.

Table 1: In Vitro Efficacy of Ganciclovir

| Parameter | Virus/Cell Line | Value | Reference |

| IC50 | Human Cytomegalovirus (HCMV) | 4.1 µM | [1] |

| IC50 | Feline Herpesvirus Type-1 | 5.2 µM | [2] |

| EC50 | Herpes Simplex Virus-2 (HSV-2) in E6SM cells | 1.2 nM | [2] |

| MIC | HSV-2 G in HEL cells | 0.0064 µM | [2] |

Table 2: In Vitro Cytotoxicity of Ganciclovir

| Cell Line | Parameter | Value | Reference |

| Human OST TK- cells expressing HSV1 TK | IC50 | 0.0019 µM | [2] |

| Human Corneal Endothelial Cells (HCECs) | Significant reduction in cell viability | ≥5 mg/ml | [3] |

| Lymphoblastoid cells | IC50 | ~20 mg/liter | [4] |

Signaling and Activation Pathway

The conversion of the inactive prodrug, this compound, to the cytotoxic Ganciclovir-Triphosphate is a multi-step process. The following diagram illustrates this pathway.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay for this compound in HSV-TK Expressing Cells

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cells engineered to express Herpes Simplex Virus thymidine kinase (HSV-TK).

Materials:

-

HSV-TK expressing cancer cell line (e.g., U251tk) and parental cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Ganciclovir (for comparison)

-

DMSO (for stock solution preparation)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, WST-1)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the HSV-TK expressing and parental cells.

-

Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound and ganciclovir in DMSO.

-

Perform serial dilutions of the stock solutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or ganciclovir.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Viability Assessment:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and incubate overnight at 37°C.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the drug concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

-

Protocol 2: Analysis of this compound Conversion to Ganciclovir by HPLC

This protocol provides a general method for quantifying the intracellular conversion of this compound to ganciclovir using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Ganciclovir (as a standard)

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Cell scrapers

-

Microcentrifuge tubes

-

HPLC system with a C18 column and UV detector

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Treat the cells with a known concentration of this compound (e.g., 10 µM) in complete medium. Include untreated cells as a control.

-

Incubate for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Collection and Extraction:

-

At each time point, remove the medium and wash the cells twice with ice-cold PBS.

-

Add 500 µL of ice-cold methanol to each well and scrape the cells.

-